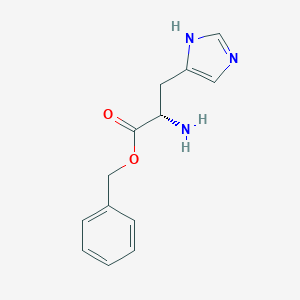

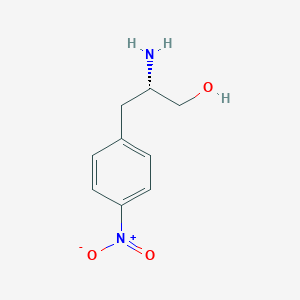

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

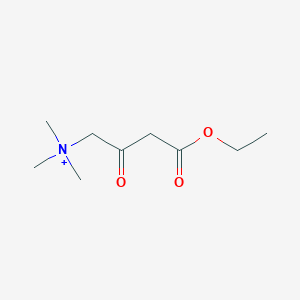

Asymmetric synthesis of α-amino acids, including structures similar to (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, often involves homologation of Ni(II) complexes of glycine Schiff bases. These processes utilize Michael addition reactions and other transformations to achieve desired stereochemistry. Notably, the practical aspects and mechanistic considerations of these methodologies have been a significant focus, offering insights into the efficient synthesis of such compounds (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

The molecular structure of compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by the presence of functional groups that facilitate various chemical transformations. These structures are often analyzed in the context of their synthesis pathways, where the configuration of the chiral center and the nitro group plays a crucial role in determining the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds featuring a nitro-functionalized analogue, such as the (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, exhibit a diversified profile of reactivity. They serve as valuable reagents in organic synthesis, particularly in creating heterocycles applicable in medicine (Sadowski & Kula, 2024). The nitro group enhances the compound's electrophilic properties, making it a key functional group for further transformations.

Wissenschaftliche Forschungsanwendungen

Analytical Techniques for Nitrophenols

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol belongs to the class of nitrophenols, compounds with broad environmental relevance and analytical interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in the identification and quantification of nitrophenols, including (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol. These compounds are detected in various environmental samples, where they originate from combustion processes, pesticide hydrolysis, and secondary atmospheric formations. The atmospheric behavior of nitrophenols involves complex gas and liquid-phase reactions, significantly impacting environmental chemistry and potential analytical applications (Harrison et al., 2005).

Photosensitive Protecting Groups in Synthesis

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol and related nitrophenyl compounds have shown promise as photosensitive protecting groups in synthetic chemistry. Their application is still in the developmental stage but has the potential to revolutionize the synthesis of complex molecules. The utility of such compounds in protecting groups underlines their importance in advancing synthetic methodologies, offering a versatile tool for chemists to control reaction pathways with light (Amit et al., 1974).

Environmental Fate and Toxicology

Investigations into the environmental fate and toxicological impacts of compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol are crucial for understanding their ecological effects. The study of their degradation products, biotoxicity, and interactions within aquatic environments provides insights into the risks and behavior of such chemicals in nature. These aspects are fundamental for environmental risk assessment and for the development of strategies to mitigate potential adverse effects on ecosystems (Qutob et al., 2022).

Antimicrobial Potential and Biomedical Applications

The exploration of nitrophenyl compounds, including (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, in biomedical research, particularly their antimicrobial potential, is of significant interest. Understanding the mechanisms of action, efficacy, and potential applications of these compounds can lead to the development of new therapeutic agents. Research in this area contributes to the broadening of our pharmacological arsenal against microbial infections, highlighting the interdisciplinary nature of the scientific exploration of nitrophenyl derivatives (Raafat & Sahl, 2009).

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGMKWXPXAGEO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439226 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

CAS RN |

89288-22-2 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.